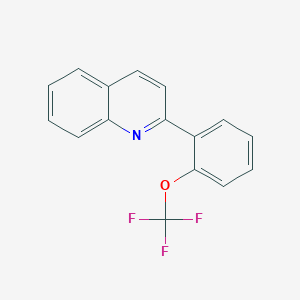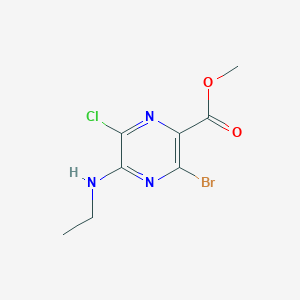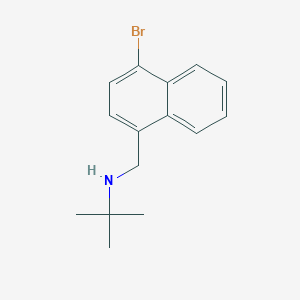![molecular formula C11H13NO3 B11837590 ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate](/img/structure/B11837590.png)
ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a hydroxymethyl group and an ethyl acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate typically involves the reaction of 5-(hydroxymethyl)pyridine-2-carbaldehyde with ethyl acrylate under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of the pyridine derivative reacts with the active methylene group of ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylate moiety can be reduced to the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., methyl iodide)
Major Products Formed
Oxidation: 3-[5-(Carboxymethyl)pyridin-2-yl]acrylate
Reduction: Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate
Substitution: Various substituted pyridine derivatives depending on the substituent used
Aplicaciones Científicas De Investigación
Ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the pyridine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. Additionally, the acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes.
Comparación Con Compuestos Similares
Ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate can be compared with other similar compounds, such as:
Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate: Similar structure but with a saturated alkane chain instead of an acrylate moiety.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-[5-(Hydroxymethyl)pyridin-2-yl]acrylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its combination of a pyridine ring, hydroxymethyl group, and acrylate moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]prop-2-enoate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)6-5-10-4-3-9(8-13)7-12-10/h3-7,13H,2,8H2,1H3/b6-5+ |
Clave InChI |
RYHYAJCETPHJCV-AATRIKPKSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=NC=C(C=C1)CO |
SMILES canónico |
CCOC(=O)C=CC1=NC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11837528.png)

![1-(3-((2-Chloro-4-formyl-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B11837536.png)
![Methyl 2-hydroxy-5-[(naphthalen-1-yl)methyl]benzoate](/img/structure/B11837537.png)




![Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11837574.png)


